![molecular formula C22H20F2N2O4S B2885202 Ethyl 2-[[(Z)-2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 736150-29-1](/img/structure/B2885202.png)
Ethyl 2-[[(Z)-2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Ethyl 2-[[(Z)-2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate” is a complex organic molecule. It contains several functional groups including an ester (ethyl carboxylate), a nitrile (cyano), an aromatic ring (phenyl), and a heterocyclic ring (benzothiophene). The (Z)-2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enoyl group is a geometric isomer .
Molecular Structure Analysis
The molecule contains a (Z)-2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enoyl group, which is a geometric isomer . The (Z) configuration indicates that the higher priority groups on each carbon of the double bond are on the same side . The molecule also contains a benzothiophene ring, which is a type of heterocyclic compound .Chemical Reactions Analysis
The compound contains several functional groups that could undergo various chemical reactions. For example, the cyano group could undergo hydrolysis to form a carboxylic acid . The benzothiophene ring might participate in electrophilic aromatic substitution reactions . The ester group could undergo hydrolysis or reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of polar functional groups like the ester and nitrile could influence its solubility in different solvents. The aromatic and heterocyclic rings might contribute to its UV-visible absorption spectrum .properties
IUPAC Name |
ethyl 2-[[(Z)-2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N2O4S/c1-2-29-21(28)18-16-5-3-4-6-17(16)31-20(18)26-19(27)14(12-25)11-13-7-9-15(10-8-13)30-22(23)24/h7-11,22H,2-6H2,1H3,(H,26,27)/b14-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQZOLZBGCPQHF-KAMYIIQDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CC=C(C=C3)OC(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C\C3=CC=C(C=C3)OC(F)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-{2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.